molecular formula C19H20N2O2 B3737710 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B3737710
M. Wt: 308.4 g/mol
InChI Key: REZFMUULPAMYTR-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBA, and it has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

DMBA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for DMBA is in the field of cancer research. DMBA has been shown to have potent anticancer properties, and it has been used in a variety of preclinical studies to investigate its potential as a cancer treatment.

Mechanism of Action

The mechanism of action of DMBA is complex and not fully understood. However, it is thought that DMBA exerts its effects by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
DMBA has a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, activate the immune system, and inhibit the growth of cancer cells. DMBA has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in lab experiments. It is a potent compound that has been extensively studied, and its effects are well understood. Additionally, DMBA is relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of DMBA in lab experiments. It is a toxic compound that requires careful handling, and its effects can be difficult to interpret in some experimental systems.

Future Directions

There are several future directions for research on DMBA. One area of research is the development of new synthetic methods for DMBA that are more efficient and cost-effective. Another area of research is the investigation of the potential use of DMBA in the treatment of other diseases, such as inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of DMBA and its potential applications in cancer research.

Properties

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-11(2)18(22)20-15-7-5-14(6-8-15)19-21-16-10-12(3)9-13(4)17(16)23-19/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZFMUULPAMYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.